![molecular formula C16H19N3O B2692775 2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole CAS No. 2309712-93-2](/img/structure/B2692775.png)
2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole is a complex organic compound that features a unique combination of a pyrrolidine ring, an azetidine ring, and an indole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which offers a variety of functionalization possibilities.
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole typically involves multi-step organic synthesis techniques. One common approach is to start with the preparation of the azetidine ring, which can be synthesized through the cyclization of appropriate precursors under basic conditions. The pyrrolidine ring can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the azetidine and pyrrolidine rings with the indole moiety through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The nitrogen atoms in the pyrrolidine and azetidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine and azetidine derivatives.
Scientific Research Applications
2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-pyrrole
- 2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-pyridine
- 2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-benzimidazole
Uniqueness
What sets 2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole apart from similar compounds is its unique combination of the indole moiety with the azetidine and pyrrolidine rings. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1H-indol-2-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(15-9-12-5-1-2-6-14(12)17-15)19-10-13(11-19)18-7-3-4-8-18/h1-2,5-6,9,13,17H,3-4,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVYUHKPIAZNPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2692692.png)
![10-(1H-indol-3-yl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2692694.png)
![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2692696.png)
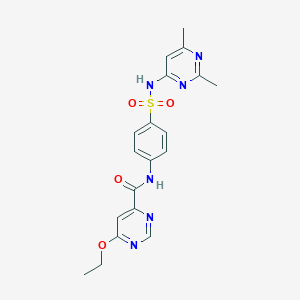
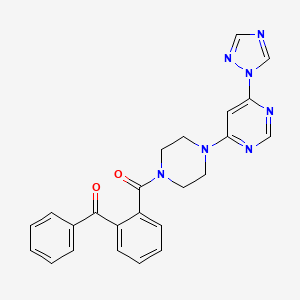
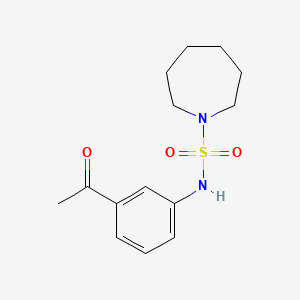
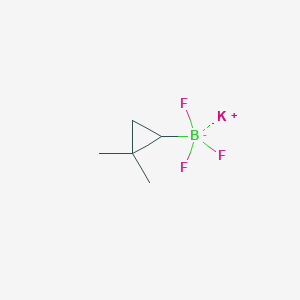
![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2692708.png)
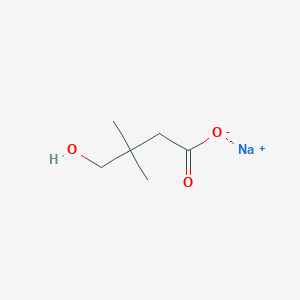
![Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride](/img/structure/B2692710.png)
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2692711.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2692712.png)
![2-Benzyl-7-bromo-6-[3-(trifluoromethyl)phenoxy]-2-azabicyclo[2.2.1]heptane](/img/structure/B2692713.png)
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2692714.png)
